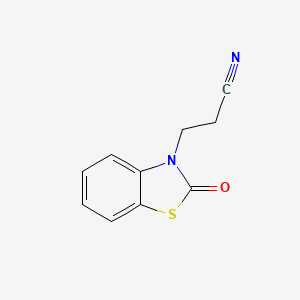
2,3-dihydro-8-hydroxy-4(1H)-Quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-hydroxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
科学的研究の応用
8-hydroxy-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Quinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.
2,3-dihydroquinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.
8-hydroxyquinoline: Lacks the dihydro and ketone functionalities.
Uniqueness
8-hydroxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the hydroxy group and the dihydroquinolinone structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
8-hydroxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-3,10,12H,4-5H2 |
InChIキー |
YIQVWUVVPYWFFT-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


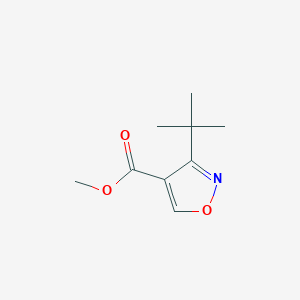

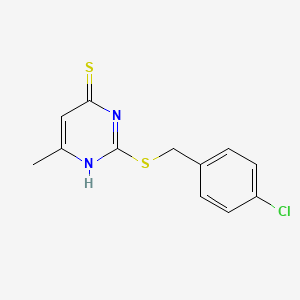
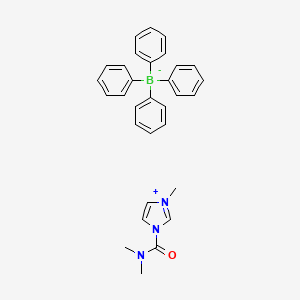
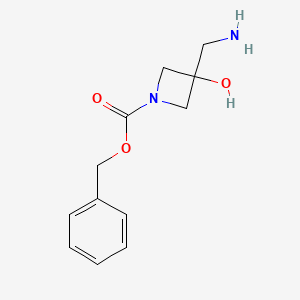
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
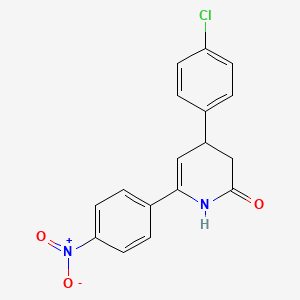
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
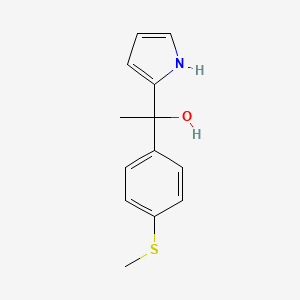

![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)
